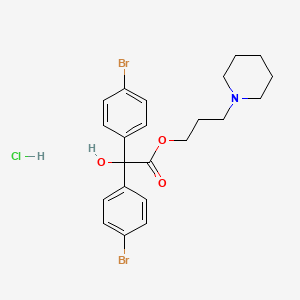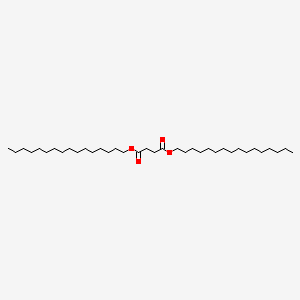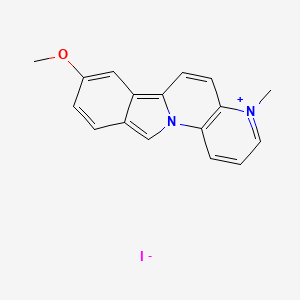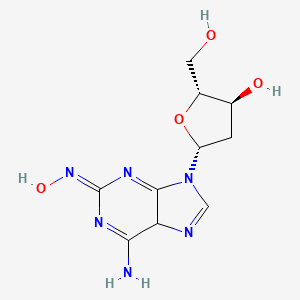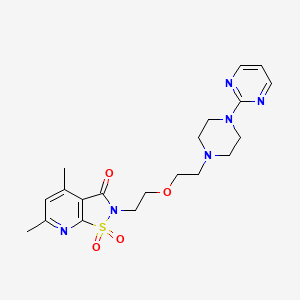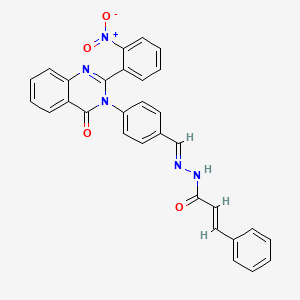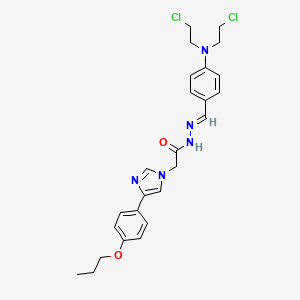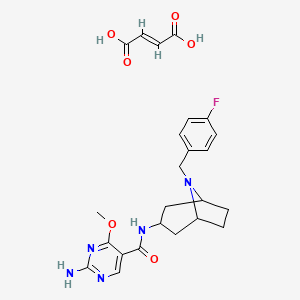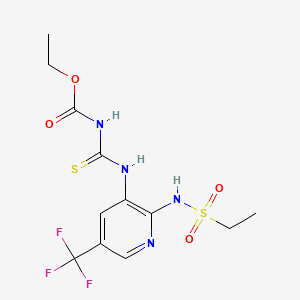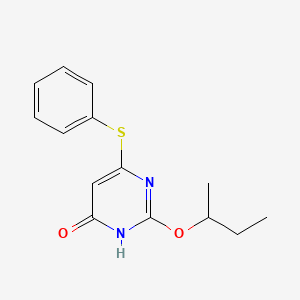
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific substituents, such as the cyclohexylphenyl and phenyl groups, are introduced through subsequent reactions, often involving Grignard reagents or organolithium compounds. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific substituents.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrroles and pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound has a simpler structure with only a methyl group as a substituent, making it less complex and potentially less versatile in its applications.
Phenylboronic acid: While not a pyrrole, this compound also contains a phenyl group and is used in organic synthesis. Its reactivity and applications differ significantly from those of the pyrrole compound.
2-(4-Cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrrole:
Propiedades
Número CAS |
91306-75-1 |
|---|---|
Fórmula molecular |
C23H25N |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenyl)-5-methyl-1-phenylpyrrole |
InChI |
InChI=1S/C23H25N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3 |
Clave InChI |
SQUOPUNBVWHMIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


